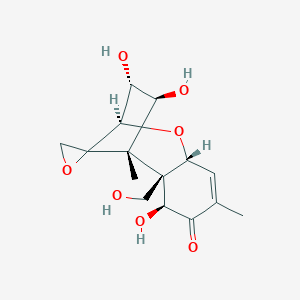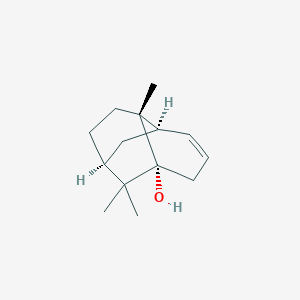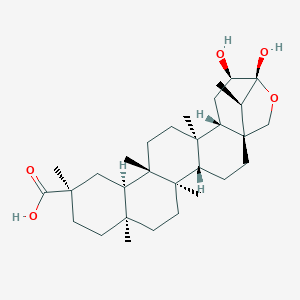
2',3,4,4',6'-Pentahydroxychalcone
Overview
Description
2’,3,4,4’,6’-Pentahydroxychalcone is a member of the class of chalcones that is chalcone substituted by hydroxy groups at positions 2’, 3, 4, 4’, and 6’. It is functionally related to a chalcone . It has a molecular formula of C15H12O6 .
Synthesis Analysis
The synthesis of 2’,3,4,4’,6’-Pentahydroxychalcone, an aglycone of carthamin, was achieved by the demethoxymethylation of 2’,3’,4,4’,6’-pentakis (methoxymethoxy)chalcone prepared by the condensation of 2,3,4,6-tetrakis (methoxymethoxy)acetophenone with p-methoxymethoxybenzaldehyde .Molecular Structure Analysis
The molecular structure of 2’,3,4,4’,6’-Pentahydroxychalcone consists of a chalcone core substituted by hydroxy groups at positions 2’, 3, 4, 4’, and 6’. The average mass is 288.252 Da and the monoisotopic mass is 288.063385 Da .Scientific Research Applications
Synthesis and Structural Analysis :
- Obara, Onodera, Kurihara, and Yamamoto (1978) synthesized 2',3',4,4',6'-Pentahydroxychalcone, an aglycone of carthamin. They also explored its conversion into tetrahydroxyflavanone derivatives, contributing to the structural understanding of related natural compounds (Obara et al., 1978).
Tyrosinase Inhibition and Potential Cosmetic Applications :
- A study by Nishida, Hong, and Kawabata (2007) found that derivatives of 2',3,4,4',6'-Pentahydroxychalcone, such as 2,2',3,4',6'-Pentahydroxychalcone, exhibited significant inhibitory effects on tyrosinase. This suggests potential applications in cosmetics as skin whitening agents or for treating hyperpigmentation disorders (Nishida et al., 2007).
Precursors in Natural Product Synthesis :
- Merwe, Ferreira, Brandt, and Roux (1972) identified α,2′,3,4,4′-Pentahydroxychalcone as a precursor to mopanol and peltogynol in the heartwood of Trachylobium verrucosum. This highlights its role in the biosynthesis of complex natural products (Merwe et al., 1972).
Anti-inflammatory Properties :
- Somsrisa, Meepowpan, Krachodnok, Thaisuchat, Punyanitya, Nantasaen, and Pompimon (2013) isolated derivatives of 2',3,4,4',6'-Pentahydroxychalcone from Cyathostemma argenteum, which displayed significant anti-inflammatory activity, suggesting potential therapeutic applications (Somsrisa et al., 2013).
Biotransformation Studies :
- Kozłowska, Potaniec, and Anioł (2020) studied the biotransformation of hydroxychalcones, including derivatives of 2',3,4,4',6'-Pentahydroxychalcone, using aerobic bacteria. This research provides insights into microbial processing of chalcones for novel product synthesis (Kozłowska et al., 2020).
Safety And Hazards
The safety data sheet for 2’,3,4,4’,6’-Pentahydroxychalcone advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBYNQCDRNZCNX-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201343534 | |
| Record name | Eriodictyol chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201343534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3,4,4',6'-Pentahydroxychalcone | |
CAS RN |
73692-51-0, 14917-41-0 | |
| Record name | 2',3,4,4',6'-Pentahydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4',6',3,4-Pentahydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014917410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eriodictyol chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201343534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3,4,4',6'-pentahydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',4',6',3,4-PENTAHYDROXYCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDQ6NJ9LSN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















